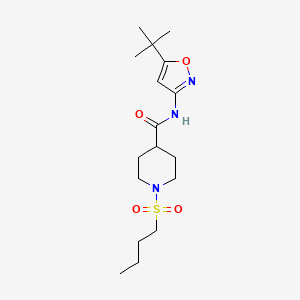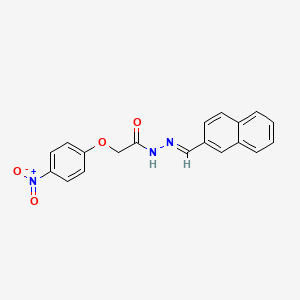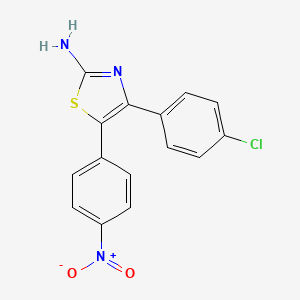![molecular formula C24H24N2O B5513319 2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . The reaction of phosgene with four equivalents of imidazole under anhydrous conditions can be used to prepare carbonyldiimidazole (CDI), which is often used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, which is known to be reactive. The carbon in the carbonyl group is electrophilic, making it a good target for attack by nucleophiles . The presence of the piperidine and pyridine rings could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the piperidine and pyridine rings, the carbonyl group, and any other functional groups in the molecule .科学的研究の応用
Organometallic Complexes and Synthesis
The synthesis of organometallic complexes involving similar structures to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" has been explored for various applications, including catalysis and material sciences. For instance, the high-yield synthesis of a C∧N∧C tridentate platinum complex utilizing 2,6-diphenylpyridine demonstrates the potential of such compounds in forming complexes with unique ligand arrangements (Cave et al., 1999). This process involves metalation by potassium tetrachloroplatinate in acetic acid, highlighting the versatile reactivity of diphenylpyridine derivatives in organometallic chemistry.
Crystal Structure Analysis
The structural characterization of compounds closely related to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" offers insights into their conformation and potential interactions in solid-state applications. Studies such as those on the crystal structures of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its derivatives provide valuable information on the molecular geometry and intermolecular interactions, which are crucial for designing materials with specific properties (Raghuvarman et al., 2014).
Catalysis and Chemical Transformations
The reactivity and catalytic applications of diphenylpiperidine derivatives are also of significant interest. For instance, the selective hydrogenation and dehydrocyclization of 3-methyl-4-benzyl-2,6-diphenylpyridine demonstrate the utility of such compounds in facilitating chemical transformations (Prostakov et al., 1982). This research underscores the potential of diphenylpiperidine derivatives in developing new catalytic methods.
Photophysical Properties and Solar Cell Applications
Compounds with structures similar to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" have been investigated for their photophysical properties and potential applications in solar cells. Research on copper(I)-based dye-sensitized solar cells using sterically demanding anchoring ligands, including diphenylpyridine derivatives, highlights the importance of molecular design in optimizing the performance of photovoltaic devices (Brauchli et al., 2015).
Heterobimetallic Complexes and Syngas Conversion
The exploration of heterobimetallic complexes involving diphenylpyridine derivatives, such as those containing rhenium and zinc, sheds light on the potential of these compounds in catalyzing syngas conversion processes. Research in this area demonstrates the role of such complexes in facilitating transformations relevant to energy and chemical synthesis (West et al., 2011).
将来の方向性
Compounds with structures similar to “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine” are of interest in the field of drug discovery . Future research could involve the synthesis of similar compounds and the investigation of their biological activity. This could lead to the development of new drugs with improved efficacy or safety profiles .
特性
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-19-10-8-15-22(25-19)23(27)26-17-9-16-24(18-26,20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-8,10-15H,9,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFNVYTYIELPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)


![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

